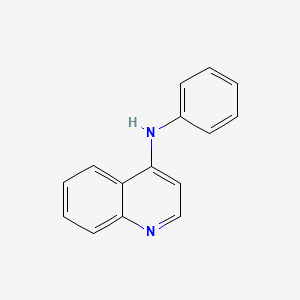

N-phenylquinolin-4-amine

Übersicht

Beschreibung

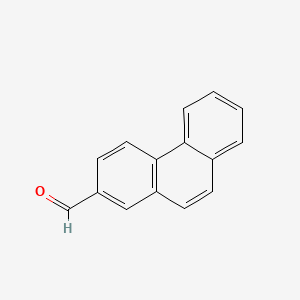

N-phenylquinolin-4-amine is a chemical compound with the molecular formula C15H12N2 . It is used in various applications in industrial and synthetic organic chemistry .

Synthesis Analysis

N-phenylquinolin-4-amine has been synthesized and evaluated for their α-glucosidase inhibitory and antioxidant properties . The synthesis involved the creation of quinoline-based hybrids .

Molecular Structure Analysis

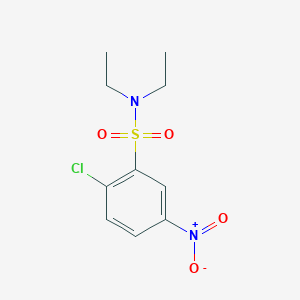

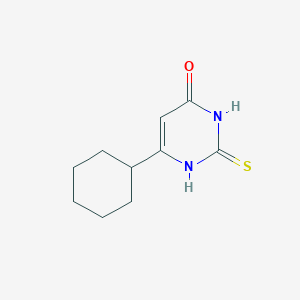

The molecular structure of N-phenylquinolin-4-amine is characterized by a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 220.27 g/mol .

Chemical Reactions Analysis

N-phenylquinolin-4-amine is part of the quinoline family of compounds, which have been extensively studied for their chemical reactions . Recent research has focused on the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Physical And Chemical Properties Analysis

N-phenylquinolin-4-amine has a molecular weight of 220.27 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 380.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

N-phenylquinolin-4-amine and its derivatives have been actively studied for their synthesis and potential as precursors for various compounds. For instance, Tsai et al. (2008) explored synthesizing novel 4-amino-2-phenylquinoline derivatives by reacting 4-chloro-2-arylquinoline compounds with amide solvents, highlighting the importance of the steric and electronic effects of N-substituents on the amino group in these reactions (Tsai et al., 2008). Similarly, Gharib et al. (2014) reported on the high-yield synthesis of N-phenylquinazolin-4-amines derivatives using silica-supported Preyssler nanoparticles in a green solvent, emphasizing the ecological aspect of such syntheses (Gharib et al., 2014).

Anticancer Properties

A significant area of research involving N-phenylquinolin-4-amine derivatives is their potential anticancer properties. For instance, Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives that showed cytotoxic effects on human breast tumor cell lines, identifying them as candidates for anticancer agents (Zhang et al., 2007).

Biological Activity and Inhibition

Research on N-phenylquinolin-4-amine derivatives also extends to their biological activity and inhibition properties. Strekowski et al. (2003) synthesized 57 2-phenylquinolines substituted at the phenyl group and C4 of the quinoline, analyzing them for inhibition of the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif (Strekowski et al., 2003). Another study by Juvale and Wiese (2012) investigated several 2-phenylquinazolines with different substitutions at position 4 for their BCRP inhibition, finding that compounds with a phenyl ring attached via an amine-containing linker at position 4 were potent inhibitors of BCRP (Juvale & Wiese, 2012).

Fluorescence and Imaging Applications

N-phenylquinolin-4-amine derivatives have also found applications in fluorescence and imaging. Falck et al. (1962) studied the fluorescence reactions between formaldehyde and phenylalanine and phenylethylamine derivatives, including those condensed with N-phenylquinolin-4-amine, showing potential for imaging applications (Falck et al., 1962).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-phenylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTUTGBOQZQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408552 | |

| Record name | N-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylquinolin-4-amine | |

CAS RN |

30696-07-2 | |

| Record name | N-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)